molecular formula C18H19N3O B1649471 Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- CAS No. 1005775-58-5

Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl-

Cat. No.: B1649471
CAS No.: 1005775-58-5
M. Wt: 293.4
InChI Key: SOIJCBSQJHUKAG-UHFFFAOYSA-N
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Description

Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to an imidazo[1,2-a]pyridine ring system, with a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: This step involves the reaction of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-: Similar structure but with N,N-dimethyl substitution.

    Benzamide,4-(2-hydroxy-1,1-dimethylethyl)-N-: Contains a hydroxy group instead of an imidazo[1,2-a]pyridine ring.

Uniqueness

Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- is unique due to the presence of the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-imidazo[1,2-a]pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-13(8-10-14)17(22)20-15-12-21-11-5-4-6-16(21)19-15/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIJCBSQJHUKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188755
Record name 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005775-58-5
Record name 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005775-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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